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Core Compound: A Selective c-Met Inhibitor
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Compound of Interest

Compound Name: AMX208-d3

Cat. No.: B12417568

The subject of this guide is a quinoline derivative that functions as a c-Met inhibitor. It has been
investigated under the developmental code AMG 208. This compound inhibits both ligand-
dependent and ligand-independent activation of the c-Met tyrosine kinase, which can lead to
the inhibition of tumor cell growth in cancers that overexpress this receptor[1][2].

Chemical Properties
Property Value

7-methoxy-4-[(6-phenyl-[3][4][5]triazolo[4,3-
b]pyridazin-3-yl)methoxy]quinoline

Chemical Name

Molecular Formula C22H17N502
Molecular Weight 383.4 g/mol
CAS Number 1002304-34-8

Mechanism of Action: Inhibition of the HGF/c-Met
Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the c-Met receptor
tyrosine kinase. c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in
various cellular processes, including cell proliferation, survival, migration, and invasion.
Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous
cancers.
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The inhibitor binds to the c-Met receptor, blocking its phosphorylation and subsequent
activation of downstream signaling cascades. This disruption of the signaling pathway
ultimately inhibits tumor growth and angiogenesis.

Signaling Pathway Diagram
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Caption: The HGF/c-Met signaling pathway and the inhibitory action of the compound.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b12417568?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Preclinical and Clinical Data
In Vitro Inhibitory Activity

The compound has demonstrated potent inhibitory activity against its primary target, c-Met, as
well as other kinases at higher concentrations.

Target IC50 Reference

Wild-type c-Met 5.2nM

HGF-mediated c-Met
Phosphorylation (in PC3 cells)

46 nM

VEGF Receptor 2 (VEGFR2) 112 nM

Phase | Clinical Trial Summary

A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety,
tolerability, pharmacokinetics, and antitumor activity of the c-Met inhibitor in patients with
advanced solid tumors (NCT00813384).
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Parameter

Details

Patient Population

54 patients with advanced solid tumors,
including prostate, colon, esophageal, and non-

small cell lung cancer

Dose Cohorts

25, 50, 100, 150, 200, 300, and 400 mg

administered orally, once daily

Maximum Tolerated Dose (MTD)

Not reached

Dose-Limiting Toxicities (DLTSs)

Grade 3 increased AST (200 mg), Grade 3
thrombocytopenia (200 mg), Grade 4 acute
myocardial infarction (300 mg), Grade 3
prolonged QT (300 mg), and Grade 3
hypertension (400 mg)

Most Frequent Grade =3 Treatment-Related

Adverse Events

Anemia, hypertension, prolonged QT, and

thrombocytopenia

Pharmacokinetics

Linear increase in exposure with dose; mean
plasma half-life of 21.4—68.7 hours

Antitumor Activity

1 complete response (prostate cancer) and 3
partial responses (2 in prostate cancer, 1 in

kidney cancer)

Experimental Protocols

Phase | Clinical Trial Design

The following provides a general outline of the experimental protocol for the first-in-human

clinical trial.

Study Design:

o Type: Open-label, dose-escalation, first-in-human study.

¢ Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary antitumor

activity of the c-Met inhibitor.
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o Patient Population: Adult patients with advanced solid tumors.
e Dosing Regimen: Oral administration of the compound once daily in 28-day cycles.
o Dose Escalation: A modified 3+3 design was used to determine the MTD.

Inclusion Criteria (General):

Histologically or cytologically confirmed advanced solid tumor.

Failure of standard therapies or no standard therapy available.

Adequate organ function (hematological, renal, and hepatic).

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
Exclusion Criteria (General):

e Prior treatment with a c-Met inhibitor.

o Symptomatic central nervous system (CNS) metastases.

« Significant cardiovascular disease.

Assessments:

o Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGSs),
and laboratory tests. Adverse events were graded according to the National Cancer Institute
Common Terminology Criteria for Adverse Events (NCI-CTCAE).

e Pharmacokinetics: Plasma samples were collected at specified time points to determine
pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

» Efficacy: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors
(RECIST).

Experimental Workflow Diagram
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Caption: A generalized workflow for the Phase I clinical trial of the c-Met inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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